1,3-Dithiolane, 2-(2-furyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its five-membered ring system, which includes two sulfur atoms and one oxygen atom. It is a derivative of 1,3-dithiolane, where a furan ring is attached to the dithiolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dithiolane, 2-(2-furyl)- can be synthesized through the reaction of 1,3-propanedithiol with furan in the presence of a Lewis acid catalyst such as boron trifluoride (BF3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reactants.
Industrial Production Methods: In an industrial setting, the synthesis of 1,3-Dithiolane, 2-(2-furyl)- may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dithiolane, 2-(2-furyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like organolithium reagents (RLi) and Grignard reagents (RMgX) are employed in substitution reactions.
Major Products Formed:
Oxidation: The oxidation of 1,3-Dithiolane, 2-(2-furyl)- can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions typically yield dithioacetals or other reduced derivatives.
Substitution: Substitution reactions can produce various substituted dithiolanes depending on the nucleophile used.
Scientific Research Applications
1,3-Dithiolane, 2-(2-furyl)- has several scientific research applications across different fields:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis. The dithiolane ring can protect carbonyl groups from unwanted reactions during complex synthetic procedures.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1,3-Dithiolane, 2-(2-furyl)- exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biological processes. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
1,3-Dithiolane, 2-(2-furyl)- is compared with other similar compounds to highlight its uniqueness:
1,3-Dithiolane: The parent compound without the furan ring, used primarily as a protecting group in organic synthesis.
2-(2-Furyl)-1,3-dioxolane: A structurally related compound where the oxygen atom in the dithiolane ring is replaced by a methylene group.
2-(2-Furyl)-1,3-dithiane: Another derivative where the sulfur atoms in the dithiolane ring are replaced by carbon atoms.
These compounds share similarities in their ring structures but differ in their functional groups and reactivity, making each unique in its applications and properties.
Properties
CAS No. |
6008-83-9 |
---|---|
Molecular Formula |
C7H8OS2 |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
2-(1,3-dithiolan-2-yl)furan |
InChI |
InChI=1S/C7H8OS2/c1-2-6(8-3-1)7-9-4-5-10-7/h1-3,7H,4-5H2 |
InChI Key |
FJZSFBULTAFVNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.